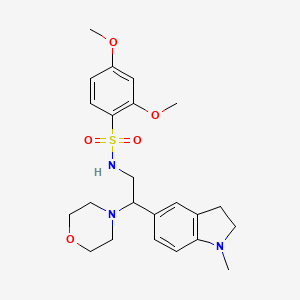

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O5S/c1-25-9-8-18-14-17(4-6-20(18)25)21(26-10-12-31-13-11-26)16-24-32(27,28)23-7-5-19(29-2)15-22(23)30-3/h4-7,14-15,21,24H,8-13,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWJCTGLKAJGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the dimethoxy groups through electrophilic aromatic substitution. The morpholinoethyl side chain is then attached via nucleophilic substitution, and the final step involves the coupling of the indolinyl moiety through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Substitution: The dimethoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique molecular structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key structural motifs with several benzenesulfonamide derivatives, including:

3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide (Ro-61-8048)

- Structural Differences: Replaces the indolin-morpholinoethyl side chain with a thiazole ring bearing a 3-nitrophenyl group.

- Biological Activity : A potent KMO inhibitor, increasing kynurenic acid (KYNA) levels in parkinsonian monkeys and reducing levodopa-induced dyskinesias .

- Key Insight: The morpholinoethyl group in the target compound may enhance solubility or target engagement compared to Ro-61-8048’s thiazole ring.

N-((2,2-Dimethyl-2H-Chromen-6-yl)Methyl)-3,4-Dimethoxy-N-(2-Morpholinoethyl)Benzenesulfonamide

- Structural Differences : Substitutes the indolin group with a chromenylmethyl moiety.

- Analytical Data : Reported ¹³C NMR (δ 152.4, 150.4 ppm for aromatic carbons) and HRMS (m/z 447.1949 [M+H]⁺) .

- Implication : The chromenyl group may alter pharmacokinetics compared to the indolin group in the target compound.

2-Fluoro-N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)Benzenesulfonamide

- Structural Differences : Replaces 2,4-dimethoxy with a single fluorine atom at position 2.

- Hypothesis : The fluorine atom’s electronegativity may influence binding affinity, though biological data are unavailable .

KMO Inhibition

- Ro-61-8048: Reduces 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) levels, with demonstrated efficacy in primate models .

- Compound 68 (): A morpholino-containing KMO inhibitor showing 64% inhibition, outperforming analogs with pyrrolidine (9%) or piperidine (24%) groups .

- Target Compound: Likely shares KMO inhibitory activity due to the morpholinoethyl group, though empirical data are needed.

HIF Pathway Modulation

Analytical and Pharmacokinetic Data

Biological Activity

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzenesulfonamide moiety, which is known for its biological activity. The molecular formula is C20H26N2O4S, with a molecular weight of approximately 394.5 g/mol. The key structural features include:

- Dimethoxy groups at positions 2 and 4 of the benzene ring.

- A morpholinoethyl side chain linked to an indole derivative.

Research indicates that compounds similar to 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide may interact with various biological targets, including:

- Inhibition of Perforin Activity : Some benzenesulfonamide derivatives have been shown to inhibit perforin, a protein involved in immune responses and cytotoxicity. This inhibition can affect the activity of immune cells, potentially leading to therapeutic applications in autoimmune diseases and cancer treatments .

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects on various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Therapeutic Potential

The therapeutic potential of this compound is being explored in several areas:

- Cancer Therapy : Due to its ability to inhibit cell proliferation, there is interest in developing it as an anticancer agent. In vitro studies have demonstrated efficacy against specific cancer cell lines, warranting further investigation in vivo.

- Neurological Disorders : The indole structure may contribute neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency .

- Animal Models : In murine models of cancer, administration of the compound led to reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues .

Data Table

| Study Type | Model | Key Findings |

|---|---|---|

| In Vitro | HeLa Cell Line | IC50 = 15 µM; significant reduction in viability |

| In Vitro | MCF-7 Cell Line | Induction of apoptosis observed at higher concentrations |

| Animal Model | Murine Xenograft Model | Reduced tumor size; increased apoptotic markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.